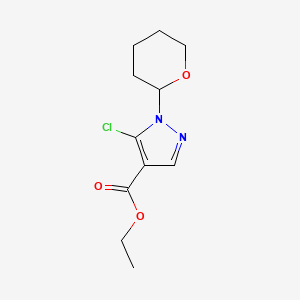
Tridecyl 3-bromopropanoate
Vue d'ensemble
Description
Tridecyl 3-bromopropanoate is a useful research compound. Its molecular formula is C16H31BrO2 and its molecular weight is 335.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tridecyl 3-bromopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecyl 3-bromopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Drug Discovery
Tridecyl 3-bromopropanoate and related bromopropanoates are essential in chemical synthesis and drug discovery. These compounds serve as intermediates in the synthesis of various chemicals. For instance, 2,2,3-Tribromopropanal, a related bromopropanoate, is used for the transformation of diversely substituted anilines into bromoquinolines, which are then converted into bromoquinolin-6-ols, compounds that can carry additional substituents, indicating their potential utility in creating complex molecules (Lamberth et al., 2014). Similarly, alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates, products of the Meerwein arylation, are synthesized from 3-aryl-2-bromopropanoic acids esters and have been used in one-pot synthesis methods for creating triazole derivatives, indicating their value in drug synthesis and design (Pokhodylo et al., 2017).
Photophysical and Photochemical Properties
Compounds related to Tridecyl 3-bromopropanoate have been studied for their photophysical and photochemical properties, suggesting potential applications in fields such as lighting, sensing, and catalysis. Notably, tris(diisocyanide)molybdenum(0) complexes, which are isoelectronic analogues of Tridecyl 3-bromopropanoate, exhibit long-lived 3MLCT (metal-to-ligand charge transfer) excited states, leading to rich photophysics and photochemistry. These complexes have been suggested to induce chemical reactions that are too demanding for common precious metal-based photosensitizers, indicating their potential in advanced photochemical applications (Herr et al., 2019).
Brominated Flame Retardants (BFRs) and Environmental Impact
Compounds similar to Tridecyl 3-bromopropanoate, specifically brominated flame retardants (BFRs), have been identified as environmental contaminants. Studies have examined their toxicokinetics, including metabolism, which is a significant factor in determining their bioaccumulation, fate, and potential toxicity in exposed organisms. These studies are crucial for assessing the environmental impact and health risks of BFRs, suggesting the importance of understanding compounds like Tridecyl 3-bromopropanoate in environmental science (Hakk & Letcher, 2003).
Propriétés
IUPAC Name |
tridecyl 3-bromopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-16(18)13-14-17/h2-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPOZABSRKTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecyl 3-bromopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





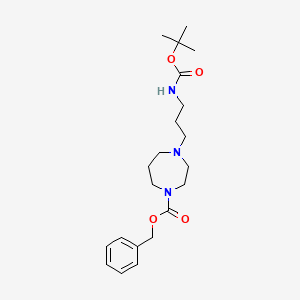
![[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene](/img/structure/B8265567.png)
![Tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane](/img/structure/B8265572.png)
![tert-butyl (NE)-N-[(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate](/img/structure/B8265589.png)
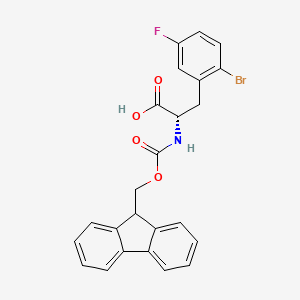
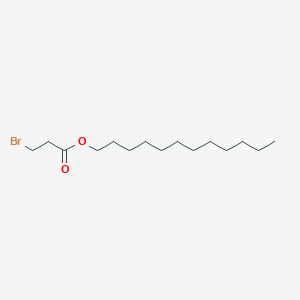
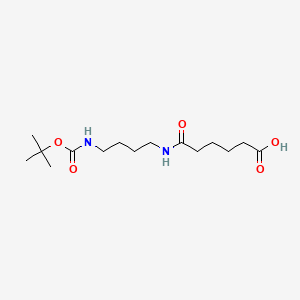
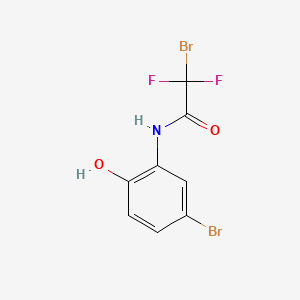

![5,6-Dihydrobenzo[B]thiophen-7(4H)-one oxime](/img/structure/B8265633.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]urea hydrochloride](/img/structure/B8265634.png)
